molecular formula C11H9FN2O2 B8685197 4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-25-1

4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8685197
CAS RN: 77671-25-1
M. Wt: 220.20 g/mol
InChI Key: ZSJAVAWYXAWBMZ-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77671-25-1

Product Name

4-(4-Fluorobenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-(4-fluorobenzoyl)-5-methyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C11H9FN2O2/c1-6-9(14-11(16)13-6)10(15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H2,13,14,16)

InChI Key

ZSJAVAWYXAWBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid (71.0 g, 0.5 mol) and 4-fluorobenzoic acid (105 g, 0.75 mol) are mixed together then covered with polyphosphoric acid (1.6 Kg). The mixture is rapidly heated to 60° C. with stirring, then gradually heated to 110° C. over 2.5 hr with continued stirring. After stirring at ca. 110° C. for an additional 2 hr the mixture is cooled to 60° C. and mixed with crushed ice (3.5 Kg). After all the ice has melted, the mixture is filtered and the solid washed with water. The filter cake is suspended in water (800 mL) and the pH raised to approximately 8 by the gradual addition of 10% aqueous sodium hydroxide solution, and the mixture stirred overnight. The pH is adjusted to 8-9, the solid collected by filtration, washed throughly with water and dried. Recrystallization from isopropanol-water affords the title compound.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1.6 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3.5 kg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of 98.1 g (1 mole) of 1,3-dihydro-4-methyl-2H-imidazol-2-one, 266.7 g (2 moles) of anhydrous aluminum chloride and 500 ml of nitrobenzene there is added dropwise over 10 minutes, 158.6 g (1 mole) of p-fluorobenzoyl chloride. The mixture is stirred at 60°-65° C. for 6 hours, then poured onto 2 kg of ice. The precipitate which forms is separated by filtration, washed with diethyl ether and water and recrystallized from dimethylformamide to give 1,3-dihydro-4-(4-fluorobenzoyl)-5-methyl-2H-imidazol-2-one melting at about 289°-292° C.
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
266.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
158.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three

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